Indolizin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
indolizin-5-amine |
InChI |
InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2 |
InChI Key |
SCOOTROQJFWIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Indolizin 5 Amine and Its Derivatives
Nucleophilic Reactivity at C5 Position and its Influence on Reaction Pathways
While the electron-rich nature of the indolizine (B1195054) nucleus generally makes it resistant to nucleophilic attack, substitution can occur, particularly at the C5 position, under specific conditions. chim.it The presence of a strong electron-withdrawing group elsewhere on the ring system facilitates such reactions by reducing the electron density of the pyridine (B92270) ring portion of the molecule.
A notable example of this reactivity is the nucleophilic aromatic substitution on 8-nitroindolizine. When 8-nitroindolizine is treated with secondary amines, a nucleophilic attack occurs at the C5 position, resulting in the formation of 5-amino-8-nitroindolizine. chim.itjbclinpharm.org This reaction highlights the activation of the C5 position towards nucleophiles by an appropriately positioned electron-withdrawing group.
Another important transformation involves the direct lithiation of the indolizine ring. Research has shown that 2-substituted indolizines can be regioselectively lithiated at the C5 position using organolithium reagents. nih.gov This metalation creates a potent nucleophilic center at C5. The resulting 5-lithioindolizine intermediate can then react with a variety of electrophiles, providing a versatile route to previously inaccessible 5-substituted indolizines, such as 5-formyl and 5-iodo derivatives. nih.gov This two-step sequence of metalation followed by electrophilic quench effectively serves as a pathway for introducing substituents at the C5 position via a nucleophilic intermediate.
Table 1: Examples of Nucleophilic Substitution and Metalation at the C5 Position of Indolizine Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 8-Nitroindolizine | Secondary Amine (e.g., Piperidine) | 5-(Piperidin-1-yl)-8-nitroindolizine | chim.it, jbclinpharm.org |
| 2-Phenylindolizine | 1. n-BuLi 2. DMF | 5-Formyl-2-phenylindolizine | nih.gov |
Electrophilic Aromatic Substitution (EAS) Patterns on the Indolizine Nucleus
The indolizine core readily undergoes electrophilic aromatic substitution (EAS), a characteristic reaction for electron-rich aromatic systems. jbclinpharm.orgmasterorganicchemistry.com The regioselectivity of these reactions is dictated by the electron distribution within the bicyclic system. Theoretical calculations and experimental evidence indicate that the highest electron density is located on the five-membered pyrrole (B145914) ring, making the C1 and C3 positions the most susceptible to electrophilic attack. chim.it The presence of the C5-amino group in Indolizin-5-amine, being a strong activating, ortho-, para-directing group, is expected to influence this inherent reactivity, potentially directing electrophiles to the C6 and C8 positions of the six-membered ring.
Protonation is the simplest form of electrophilic attack. Studies on the basicity of the indolizine system reveal that the C3 position is the most basic site on the carbon framework. chim.it Under acidic conditions, indolizine is preferentially protonated at C3. This protonation can serve to protect the C3 position from subsequent attack by other electrophiles in strongly acidic media. chim.it The parent indolizine has a reported pKb of 10.1. wikipedia.org
Nitration of the indolizine nucleus is typically achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. chim.itjbclinpharm.org For substituted indolizines, the reaction generally occurs at the C3 position, and if that is blocked, at the C1 position. The strongly acidic conditions required for nitration can lead to the aforementioned protonation at C3, which deactivates this position and can alter the substitution pattern. chim.it
Nitrosation, the introduction of a nitroso (-NO) group, is another common electrophilic substitution. wikipedia.org For indolizine derivatives, this reaction also tends to occur at the electron-rich C3 position. chim.it In the case of this compound, the activating amino group would be expected to strongly influence the regioselectivity of both nitration and nitrosation, potentially favoring substitution on the six-membered ring.
Table 2: Electrophilic Nitration of Indolizine Derivatives
| Substrate | Conditions | Major Product(s) | Reference(s) |
|---|---|---|---|
| Indolizine | HNO₃/H₂SO₄ | 3-Nitroindolizine | chim.it, jbclinpharm.org |
Friedel-Crafts acylation and alkylation are powerful methods for forming carbon-carbon bonds on aromatic rings. libretexts.org In the context of indolizines, these reactions also show a strong preference for substitution at the C3 position. acs.orgresearchgate.net
Acylation: The introduction of an acyl group onto the indolizine ring can be accomplished using acyl chlorides or anhydrides with a Lewis acid catalyst, such as aluminum chloride. jbclinpharm.org This reaction typically yields 3-acylindolizines.
Alkylation: Friedel-Crafts alkylation of indolizines introduces an alkyl group, again primarily at the C3 position. researchgate.netchemrxiv.org However, these reactions can be complicated by issues common to Friedel-Crafts alkylations, such as polyalkylation and carbocation rearrangements. libretexts.org
For this compound, direct Friedel-Crafts reactions may be problematic. The basic nitrogen of the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org
The introduction of halogen atoms onto the indolizine nucleus is another key electrophilic substitution. Direct halogenation with reagents like Br₂ or Cl₂ can occur, but modern methods often provide better regioselectivity. A copper(II) halide-mediated direct C-H functionalization has been developed that provides excellent regioselectivity for the C3 position. acs.orgacs.org This method allows for the synthesis of 3-chloro- and 3-bromoindolizines under mild conditions. acs.org These 3-haloindolizines are valuable intermediates for further functionalization through cross-coupling reactions. acs.org
Table 3: C3-Selective Halogenation of Indolizines
| Substrate | Reagent | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Phenylindolizine | CuCl₂ | 3-Chloro-2-phenylindolizine | 95% | acs.org |
| 2-(4-Methoxyphenyl)indolizine | CuCl₂ | 3-Chloro-2-(4-methoxyphenyl)indolizine | 94% | acs.org |
Oxidative Transformations of Indolizine Systems
The indolizine ring system can be susceptible to oxidative degradation. Strong oxidizing agents may lead to the cleavage of the heterocyclic rings. jbclinpharm.org For instance, oxidation with hydrogen peroxide can result in ring fission. jbclinpharm.org
However, under controlled conditions, oxidative transformations can be performed while preserving the core indolizine structure. The oxidation of certain substituted indolizines with potassium ferricyanide (B76249) has been reported to occur without ring cleavage. jbclinpharm.org Furthermore, oxidative processes are integral to many modern synthetic routes for constructing the indolizine skeleton itself, such as oxidative cyclization and dehydrogenative aromatization steps, indicating the ring can be stable under specific oxidative conditions. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed oxidative carbonylation is another synthetic strategy that has been employed to build functionalized indolizine derivatives, showcasing the compatibility of the ring system with certain oxidative catalytic cycles. researchgate.net
Reductive Transformations and Hydrogenation Studies
The reduction of the indolizine nucleus is a significant transformation, providing access to saturated and partially saturated indolizidine alkaloids and their analogues. Heterogeneous catalytic hydrogenation is a key method for achieving this transformation.
A notable study on the stereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine derivative highlighted the diastereoselective nature of this process. nih.govnih.gov In this research, the hydrogenation of the indolizine ring resulted in the formation of a trans ketone and a cis alcohol. nih.gov Theoretical calculations, including ab initio and Density Functional Theory (DFT), were employed to understand the unusual preference for the trans diastereomer. nih.gov The proposed mechanism suggests that a keto-enol tautomerism under kinetic control is the source of the observed diastereoselectivity. nih.govst-andrews.ac.uk
The process involved dissolving the indolizine substrate in ethyl acetate (B1210297) with a Rh/Al₂O₃ catalyst under a hydrogen atmosphere (80 bar). nih.gov The reaction was stirred for 48 hours at room temperature. nih.gov This partial hydrogenation was highly diastereoselective, yielding the trans ketone in a 30% yield along with a mixture of other products. nih.gov The formation of the stereogenic center at position 7 is believed to occur through the protonation of an enol intermediate. nih.gov
Further research has demonstrated that the hydrogenation of indolizines can proceed through a 5,6,7,8-tetrahydroindolizine (B83744) intermediate, which contains a pyrrole moiety. This intermediate is then further reduced to the corresponding indolizidine. The choice of catalyst can influence the final product; for instance, selective hydrogenolysis of dibenzylamino-substituted indolizidines can be achieved using Pt/C or Pd/C catalysts to yield mono-benzylated or fully debenzylated amino indolizidines, respectively.
While the hydrogenation of unprotected indoles can be challenging due to the stability of the aromatic nucleus and potential catalyst poisoning by the resulting amine, acidic conditions can facilitate the reaction by protonating the heterocycle and disrupting its aromaticity. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) of Substituted Indolizines
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the indolizine core. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and other organic moieties onto the indolizine scaffold.
A highly effective protocol for the palladium-catalyzed selective arylation and heteroarylation of indolizines at the C-3 position has been developed. nih.gov Mechanistic studies strongly support an electrophilic substitution pathway for this transformation. nih.gov The reaction proceeds efficiently in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂, a base like potassium acetate (KOAc), and water in N-methyl-2-pyrrolidone (NMP) at 100 °C. nih.gov A variety of substituents on both the indolizine and the aryl halide are tolerated, providing access to a wide range of C-3 arylated indolizines in good to excellent yields. nih.gov
The Suzuki-Miyaura cross-coupling has also been successfully applied to unprotected, nitrogen-rich heterocycles, which can be challenging substrates due to the presence of acidic N-H groups that can inhibit the catalyst. nih.govsemanticscholar.orgacs.orgresearchgate.net The use of specific precatalysts allows for the reaction of variously substituted indazole, benzimidazole, pyrazole, and indole (B1671886) halides under mild conditions. nih.govsemanticscholar.orgacs.orgresearchgate.net The mechanism of catalyst inhibition by unprotected azoles has been investigated, with evidence suggesting the formation of N-azolyl palladium complexes that decrease the catalyst's reactivity. nih.govsemanticscholar.org
An efficient palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a direct route to 1,3-disubstituted indolizines. rsc.org The reaction is believed to proceed through the formation of an allenyl pyridine intermediate, which then undergoes cyclization. rsc.org Furthermore, palladium-catalyzed carbonylative cyclization/arylation of 2-propargylpyridine with iodoarenes under a carbon monoxide atmosphere offers an efficient synthesis of 2-aroyl indolizines. nih.gov This transformation involves a 5-endo-dig cyclization triggered by an aroyl palladium complex. nih.gov
The following table summarizes selected examples of palladium-catalyzed cross-coupling reactions on indolizine substrates:
| Indolizine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-Phenylindolizine | 4-Nitrophenyl bromide | PdCl₂(PPh₃)₂, KOAc, H₂O, NMP | 2-Phenyl-3-(4-nitrophenyl)indolizine | 95 | nih.gov |
| 2-Methylindolizine | 4-Nitrophenyl bromide | PdCl₂(PPh₃)₂, KOAc, H₂O, NMP | 2-Methyl-3-(4-nitrophenyl)indolizine | 89 | nih.gov |
| 2-Cyanoindolizine | 4-Nitrophenyl bromide | PdCl₂(PPh₃)₂, KOAc, H₂O, NMP | 2-Cyano-3-(4-nitrophenyl)indolizine | 98 | nih.gov |
| 5-Iodo-2-phenylindolizine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 2,5-Diphenylindolizine | 70 | nih.gov |
DME: 1,2-Dimethoxyethane
Investigations into Tautomerism and Isomerization Phenomena (e.g., Indolizin-5(3H)-ones and Indolizin-5-ols)
The tautomeric relationship between indolizin-5(3H)-ones and their corresponding indolizin-5-ols is a significant aspect of their chemistry, influencing their stability and reactivity. Research into the synthesis of indolizin-5(3H)-ones has provided valuable insights into this tautomeric equilibrium.
A study focused on developing a synthetic strategy for indolizin-5(3H)-ones using ring-closing metathesis revealed that these compounds are generally unstable and have a strong tendency to exist as their tautomeric indolizin-5-ols. cam.ac.ukethz.ch This instability was observed when an indolizin-5(3H)-one derivative was found to decompose within 24 hours of storage. cam.ac.uk The introduction of an electron-withdrawing group at the 2-position of the indolizin-5(3H)-one scaffold was explored as a strategy to potentially increase its stability. cam.ac.uk
The tautomerism is a form of keto-enol tautomerism, where the indolizin-5(3H)-one represents the keto form and the indolizin-5-ol represents the enol form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indolizine ring. The aromaticity of the indolizin-5-ol form is a significant driving force for the tautomerization.
Isomerization phenomena in indolizine chemistry are also of interest. For instance, the Au-catalyzed reaction of propargyl-substituted heterocycles can proceed via an alkyne-vinylidene isomerization, leading to the synthesis of C-2 substituted indolizines. rsc.orgorganic-chemistry.org Additionally, the choice of catalyst can influence the regioselectivity of isomerization, leading to either 1,3- or 1,2-disubstituted indolizines. rsc.org
Chemical Transformations of the Amino Group (e.g., Derivatization, Diazotization)
The amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including derivatization and diazotization, to produce a range of functionalized indolizine derivatives.
Derivatization: The primary amino group of this compound can be derivatized through reactions with various electrophiles. These reactions can modify the properties of the parent molecule, for example, by introducing protecting groups or functionalities that can participate in subsequent reactions. Common derivatization reactions for primary amines include acylation, alkylation, and the formation of imines. While specific examples for this compound are not extensively documented in readily available literature, the general principles of amine chemistry apply. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones would form Schiff bases.
Diazotization: Diazotization is the process of converting a primary aromatic or heterocyclic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comlkouniv.ac.inorganic-chemistry.orgmychemblog.com This reaction is a cornerstone of synthetic organic chemistry, as diazonium salts are valuable intermediates that can be converted into a wide array of functional groups.
The diazotization of a primary heterocyclic amine like this compound would proceed through the reaction of the amino group with the nitrosonium ion (NO⁺), which is the active electrophile generated from nitrous acid in an acidic medium. lkouniv.ac.in The resulting diazonium salt of indolizine would be a highly reactive species.
The fate of the indolizine-5-diazonium salt would depend on the reaction conditions and the nucleophiles present. In the absence of strong nucleophiles, and particularly with gentle warming, the diazonium group can be lost as nitrogen gas, potentially leading to the formation of a cationic intermediate at the 5-position of the indolizine ring. This intermediate could then be trapped by the solvent or other nucleophiles present in the reaction mixture.
Furthermore, diazonium salts are key precursors in Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br, I) and cyano groups, and in Schiemann reactions for the introduction of fluorine. They also undergo coupling reactions with electron-rich aromatic compounds to form azo dyes. The application of these well-established diazotization reactions to this compound would provide a powerful avenue for the synthesis of a diverse range of 5-substituted indolizine derivatives.
The following table outlines the general transformations possible via the diazotization of a primary amine:
| Reagent(s) | Product Functional Group | Reaction Name/Type |
| H₂O, heat | -OH | Hydrolysis |
| CuCl/HCl | -Cl | Sandmeyer Reaction |
| CuBr/HBr | -Br | Sandmeyer Reaction |
| CuCN/KCN | -CN | Sandmeyer Reaction |
| KI | -I | - |
| HBF₄, heat | -F | Schiemann Reaction |
| H₃PO₂ | -H | Reduction |
| Electron-rich arene | -N=N-Ar | Azo Coupling |
Advanced Spectroscopic and Analytical Characterization Techniques for Indolizin 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic molecules by providing detailed information about the connectivity and environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: Proton NMR is expected to reveal distinct signals for the protons attached to the indolizine (B1195054) ring system and the amine group. The protons on the indolizine core, being part of an aromatic system, typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the exact electronic distribution within the indolizine ring. The two protons of the primary amine group (-NH₂) are expected to appear as a singlet or a broadened multiplet, often in the range of δ 3.0–5.0 ppm, though this can vary significantly with solvent, concentration, and hydrogen bonding. The addition of D₂O to the sample can confirm the presence of exchangeable amine protons, as their signals will disappear or significantly diminish.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton. The carbons of the indolizine ring system are expected to resonate in the aromatic region, typically between δ 100 and 150 ppm. Carbons directly attached to the amine group would likely exhibit shifts influenced by the electron-donating nature of the amine.
2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing definitive structural assignments. COSY experiments reveal proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC shows correlations between protons and carbons separated by two or three bonds, thereby confirming the connectivity of the indolizine core and the position of the amine substituent.
Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for Indolizin-5-amine
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity/Notes |
| ¹H | 6.5 – 8.5 | Aromatic protons (indolizine ring) |
| ¹H | 3.0 – 5.0 | Amine protons (-NH₂) (broad singlet/multiplet, D₂O-exchangeable) |
| ¹³C | 100 – 150 | Aromatic carbons (indolizine ring) |
| ¹³C | ~140 – 155 | Carbon attached to amine (C-5) |
Note: Specific experimental data for this compound is not widely published. Values are representative of similar indolizine derivatives and general chemical principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is vital for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.
Molecular Weight Determination: For this compound (C₈H₈N₂), mass spectrometry techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would typically yield a molecular ion peak (M⁺•) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 132.16 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous determination of the elemental composition.
Fragmentation Analysis: Under EI conditions, the molecular ion can fragment in characteristic ways. Potential fragmentation pathways for this compound might involve the loss of the amine group (NH₂) or fragments related to the cleavage of bonds within the indolizine ring system. Analyzing these fragment ions can help confirm the presence of the amine substituent and the integrity of the indolizine core.
Table 4.2.1: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Notes |
| M⁺• | 132.0687 | Molecular ion peak (exact mass for C₈H₈N₂) |
| [M+H]⁺ | 133.0765 | Protonated molecular ion peak (exact mass for C₈H₈N₂ + H⁺) |
| Fragment 1 | ~117 | Possible loss of NH₂ (16 Da) from M⁺• |
| Fragment 2 | ~105 | Further fragmentation of the indolizine core |
Note: Specific fragmentation patterns require experimental validation. Values are based on expected losses and common fragmentation of similar aromatic amines and heterocycles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
Amine Group: Primary amines (-NH₂) exhibit characteristic N-H stretching vibrations, typically appearing as two distinct bands (asymmetric and symmetric stretching) in the region of 3300–3500 cm⁻¹ libretexts.orgstudymind.co.uk. These bands are usually sharp in dilute solutions but can broaden due to hydrogen bonding in solid or concentrated samples. The N-H bending (scissoring) vibration of primary amines is observed as a strong absorption band around 1550–1650 cm⁻¹ libretexts.orgstudymind.co.uk.
Indolizine Core: The aromatic nature of the indolizine ring system will contribute several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030–3100 cm⁻¹) uhcl.edu. The C=C stretching vibrations within the aromatic rings typically appear in the fingerprint region, around 1600–1650 cm⁻¹ and 1450–1550 cm⁻¹ uhcl.edu. C-N stretching vibrations associated with the aromatic amine and the indolizine nitrogen are generally found in the 1200–1350 cm⁻¹ range libretexts.orgstudymind.co.uk.
Table 4.3.1: Expected IR Absorption Frequencies for this compound
| Functional Group / Vibration | Expected Frequency (cm⁻¹) | Notes |
| N-H Stretch (asymmetric) | 3450 – 3300 | Primary amine |
| N-H Stretch (symmetric) | 3350 – 3200 | Primary amine |
| Aromatic C-H Stretch | 3100 – 3000 | Indolizine ring |
| C=C Stretch (aromatic) | 1650 – 1550 | Indolizine ring |
| N-H Bend (scissoring) | 1650 – 1550 | Primary amine |
| C-N Stretch | 1350 – 1200 | Aromatic amine and indolizine nitrogen |
Note: These are typical frequencies. Actual values can be influenced by the specific molecular environment and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems, making it useful for characterizing chromophores.
Electronic Transitions: The indolizine core, being a conjugated aromatic system, is expected to exhibit significant absorption in the UV region. Studies on indolizine itself nist.gov show absorption maxima (λmax) in the range of 210-310 nm. The presence of the amine group, which acts as an electron-donating auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, potentially extending into the visible region or causing increased intensity of absorption bands. Amino-substituted indolizines have been reported to show absorption in the blue region and emission in the orange-red region ua.es.
Table 4.4.1: Expected UV-Vis Absorption Maxima for this compound
| Absorption Band | Expected λmax (nm) | Notes |
| π → π* (Core) | 250 – 350 | Absorption due to the conjugated indolizine ring system. |
| n → π* / π → π* | 350 – 450 | Potential red-shifted absorption due to the amine group's electronic influence on the π system. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on atomic positions, bond lengths, bond angles, and molecular conformation.
Table 4.5.1: Placeholder for X-ray Crystallographic Data
| Parameter | Value (Example) | Notes |
| Crystal System | Monoclinic | Example; actual system would be determined experimentally. |
| Space Group | P2₁/n | Example; actual space group would be determined experimentally. |
| Unit Cell Parameters | a = 12.05 Å | Example values; actual values depend on the specific crystal form and are determined experimentally. |
| b = 17.83 Å | ||
| c = 19.61 Å | ||
| α = 90.00° | ||
| β = 100.37° | ||
| γ = 90.00° | ||
| R-value | 0.06 | Example; indicates the agreement between observed and calculated diffraction data. |
Computational and Theoretical Investigations of Indolizin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for probing the fundamental properties of molecules at the electronic level. For Indolizin-5-amine, such studies would provide invaluable insights into its behavior.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies of Electronic Structure and Reactivity
TD-DFT studies would be essential for understanding the electronic transitions of this compound, predicting its UV-Vis absorption spectrum, and characterizing its excited-state properties. This is particularly relevant for assessing its potential in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Table 1: Hypothetical DFT and TD-DFT Data for this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | (Value in Debye) | Indicates polarity and solubility |
| First Excitation Energy (S1) | (Value in eV) | Corresponds to the lowest energy electronic absorption |
| Oscillator Strength (S1) | (Arbitrary units) | Relates to the intensity of the S1 absorption peak |
Note: This table is hypothetical and intended to illustrate the type of data that would be generated from DFT and TD-DFT calculations.
Analysis of Aromaticity and Electron Localization Function (ELF)
The aromaticity of the indolizine (B1195054) ring system is a topic of significant interest. The introduction of an amino group at the 5-position would likely modulate the aromatic character of both the five- and six-membered rings. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The Electron Localization Function (ELF) analysis provides a visual representation of electron pairing in the molecule. For this compound, an ELF analysis would help in understanding the degree of electron delocalization and the nature of the chemical bonds, further elucidating its aromatic character and the influence of the amino substituent.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational studies are powerful for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, this could involve investigating its behavior in various organic reactions, such as electrophilic aromatic substitution or cycloaddition reactions. By modeling the reaction pathways, one could predict the regioselectivity and stereoselectivity of different transformations, providing valuable guidance for synthetic chemists.
Theoretical Prediction of Chemical Stability and Degradation Pathways
Understanding the stability of this compound is crucial for its synthesis, storage, and potential applications. Computational methods can be used to predict its thermodynamic stability, for instance, by calculating its heat of formation. Furthermore, potential degradation pathways, such as oxidation or hydrolysis, could be investigated by modeling the reaction energetics of various decomposition reactions. This would allow for the identification of the most likely degradation products and the conditions under which the compound is most stable.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques can be used to study the behavior of this compound on a larger scale and over longer timescales. Molecular dynamics (MD) simulations, for example, could be employed to study the conformational dynamics of the molecule and its interactions with solvent molecules or a biological receptor. Such simulations are vital for understanding its behavior in different environments and for rational drug design, should the molecule exhibit biological activity.
Applications in Materials Science and Chemical Probes Excluding Biological Contexts
Utilization in Dye-Sensitized Solar Cells (DSSC)
Indolizine-based compounds have been investigated as potent electron donors in organic sensitizers for dye-sensitized solar cells (DSSCs). The planar structure and strong electron-donating capability of the indolizine (B1195054) nucleus contribute to enhanced performance in these photovoltaic devices.
Researchers have synthesized and incorporated various indolizine-based donor motifs into donor-π-bridge-acceptor (D-π-A) dyes. These studies reveal that indolizine donors can exhibit greater electron-donating strength than commonly used triarylamines and diarylamines. This enhanced electron donation leads to a significant destabilization of the oxidation potential, which is a desirable characteristic for efficient charge transfer in DSSCs. Furthermore, the proaromatic pyridinium (B92312) substructure of the indolizine donor uniquely stabilizes the excited-state oxidation potential.
One of the key advantages of using indolizine-based dyes is the ability to achieve longer absorption wavelengths with a relatively low number of conjugated π-bonds. This is due to the concomitant narrowing of the optical band gap, with some indolizine dyes demonstrating absorptions reaching approximately 700 nm. The strategic placement of substituents on the indolizine core allows for the fine-tuning of the dye's optical and electrochemical properties. For instance, varying the electron-donating group strength at the 2-position and the choice of substituents at the 5-position of the six-membered ring can modulate the performance of the DSSC.
A comparative analysis of the cyanoacrylic acid (CAA) acceptor's C≡N bond stretch in indolizine-based dyes versus those with other donors provides further evidence of their superior electron-donating strength. Indolizine dyes have shown significantly lower C≡N bond stretch values (around 2203 cm⁻¹) compared to triphenylamine (B166846) (TPA) donors (2216 cm⁻¹), indicating a more pronounced two-electron donation. Device efficiencies of up to 8% have been achieved with indolizine sensitizers, highlighting their potential in this field. nih.gov
| Donor Type | C≡N Bond Stretch of CAA (cm⁻¹) | Key Characteristics |
|---|---|---|
| Indolizine-based | ~2203 | Strong electron donation, longer wavelength absorption, high device efficiency |
| Triphenylamine (TPA) | 2216 | Commonly used donor, benchmark for comparison |
| Indoline | ~2220 | Another common donor, often compared with TPA and indolizine derivatives |
Development for Organic Light-Emitting Devices (OLEDs)
The unique photophysical properties of indolizine derivatives also make them attractive for use in organic light-emitting devices (OLEDs). Their high fluorescence quantum yields and tunable emission spectra are key attributes for the development of efficient and color-pure OLEDs.
Derivatives of indolizino[3,4,5-ab]isoindole (INI) have been synthesized and shown to be strongly luminescent. These compounds can be produced through 1,3-dipolar cycloaddition reactions. The resulting heterocycles exhibit high relative luminescence quantum yields, in some cases as high as 90%. Their electrochemical properties, including reduction and oxidation potentials, suggest they could be viable alternatives to commonly used OLED materials like tris(8-hydroxyquinolinato)aluminum (Alq₃).
OLEDs fabricated with these indolizino[3,4,5-ab]isoindole derivatives have demonstrated impressive performance, with brightness reaching as high as 10,000 cd/m². Notably, some of these materials emit in the blue region of the spectrum, which is a critical color for full-color display applications. The development of organic layer materials incorporating heterocyclic compounds, including those with indolizine-like structures, aims to improve electrical stability, charge transport capabilities, and thermal durability, leading to OLEDs with high efficiency, low driving voltages, and long operational lifespans. researchgate.net
Design as Fluorescent Probes and Sensors for Chemical Environments
The sensitivity of the fluorescence of indolizine derivatives to their chemical environment has been harnessed to design novel fluorescent probes and sensors. These probes can detect changes in pH and the presence of specific chemical species.
A new fluorescent scaffold based on indolizine has been developed where an N,N-dimethylamino group on an aryl ring at the C-3 position acts as an electron donor. This design induces a red shift in the emission wavelength through an intramolecular charge transfer (ICT) process. By introducing various electron-withdrawing groups at the C-7 position, the emission wavelength can be tuned across a range from blue to orange (462–580 nm). rudn.ru
This ICT mechanism is central to the development of fluorescent pH sensors. The introduction of pH-responsive functional groups, such as the N,N-dimethylamino group, allows the fluorophore's emission to change in response to varying pH levels. This demonstrates the potential of these new indolizine fluorophores as versatile probes for monitoring environmental changes. rudn.ru Furthermore, a "turn-on" fluorescent probe based on an indolizine scaffold has been specifically designed for the detection of sulfite, exhibiting a rapid response time and high selectivity. nist.gov
| Indolizine Derivative Type | Sensing Mechanism | Detectable Analyte/Condition | Emission Range |
|---|---|---|---|
| C-3 Aryl with N,N-dimethylamino group, C-7 EWG | Intramolecular Charge Transfer (ICT) | pH | 462–580 nm (Blue to Orange) |
| CRL-1 Probe | Turn-on Fluorescence | Sulfite (SO₃²⁻) | Strong emission at 458 nm |
Application in Optoelectronic Materials
The development of stable and tunable polycyclic aromatic compounds is a key area of research in organic optoelectronics. Indolizine-based structures are being explored for this purpose due to their promising electronic and optical properties.
A new class of π-expanded indoloindolizines has been designed and synthesized by merging indole (B1671886) and indolizine moieties. This approach allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to controlled shifts in their optoelectronic properties. These compounds exhibit vibrant colors and fluorescence across the visible spectrum. Importantly, they show enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes, making them more suitable for practical applications in optoelectronic devices. rsc.org
Theoretical and experimental studies on anthraquinone-amine based donor-acceptor derivatives, which can include heterocyclic amines, have also been conducted. The HOMO and LUMO energy levels of these compounds, calculated from cyclic voltammetry, suggest their potential use as ambipolar materials in organic electronics. sunwhitechemicals.com The synthesis of new fluorescent indolizine derivatives is also being pursued with the aim of evaluating their potential in optoelectronic devices. researchgate.net
Potential in Fabric Brightening Technologies
While direct applications of Indolizin-5-amine or its derivatives in commercial fabric brightening technologies are not extensively documented, their inherent fluorescent properties suggest a potential for such use. Optical brightening agents, or fluorescent whitening agents, function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which masks the natural yellowing of textiles and makes them appear whiter. psychebd.comadinathauxichem.com
The core principle of fabric brightening relies on fluorescence. Indolizine derivatives are known for their strong fluorescence, with some exhibiting high quantum yields. rudn.ruderpharmachemica.com The ability to tune the emission color of indolizine-based fluorophores from blue to orange by modifying their chemical structure further underscores their potential in this area. rudn.ru For fabric brightening, a blue-emitting fluorophore is typically desired. The development of indolizine derivatives that fluoresce strongly in the blue part of the spectrum could make them candidates for future research and development as novel optical brighteners for textiles.
Utility in Photographic Applications
The application of this compound and its derivatives in traditional photographic processes is not well-established in the available literature. Photographic emulsions often utilize sensitizing dyes to extend the spectral sensitivity of silver halide crystals to different wavelengths of light. google.com These dyes adsorb to the surface of the silver halide grains and transfer energy from absorbed light to the crystal, enabling image formation.
Some reviews on the properties of indolizine derivatives mention their use in "spectroscopic sensitizer (B1316253) studies". derpharmachemica.comderpharmachemica.com This suggests that their strong light-absorbing and fluorescent properties could be of interest in the broader field of sensitization. However, specific examples of their use as sensitizing dyes in photographic emulsions are scarce. Similarly, there is no direct evidence of their use as antifogging agents, which are compounds added to photographic emulsions or developers to reduce the formation of non-image silver (fog). google.com While the unique electronic properties of indolizines might offer interesting avenues for exploration in photographic science, their practical utility in this field remains a subject for future investigation.
Challenges and Future Research Directions in Indolizin 5 Amine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
A significant challenge in the synthesis of indolizine (B1195054) derivatives lies in the development of environmentally benign and efficient methodologies. nih.gov Traditional methods often involve lengthy reaction times, harsh conditions, and the use of expensive or toxic metal catalysts. nih.gov The principles of green chemistry, particularly the concept of atom economy, are central to overcoming these hurdles. jk-sci.commonash.edu Atom economy emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product.
Future research will likely focus on several key areas to improve the sustainability of indolizin-5-amine synthesis:
Catalyst Development: The exploration of novel, reusable, and non-toxic catalysts is a primary objective. Biocatalysts, such as lipases from Candida antarctica, have shown promise in the one-pot synthesis of indolizines in aqueous media, offering a greener alternative to conventional methods. nih.gov Copper-catalyzed reactions under solvent-free conditions also represent a move towards more sustainable processes. researchgate.net
Multi-component Reactions: One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. ynu.edu.cn Gold(III)-catalyzed multi-component reactions for the synthesis of substituted aminoindolizines have been shown to proceed with high atom economy under solvent-free conditions or in water. organic-chemistry.org
Alternative Energy Sources: The use of microwave irradiation and ultrasound activation can significantly reduce reaction times and improve yields, contributing to more energy-efficient synthetic protocols. nih.gov
Table 1: Comparison of Synthetic Methodologies for Indolizine Derivatives
| Methodology | Catalyst/Conditions | Advantages | Sustainability Aspect |
| Biocatalysis | Candida antarctica lipase, aqueous buffer | Mild conditions, high selectivity | Green solvent (water), renewable catalyst |
| Copper-Catalysis | CuBr, solvent-free | High yields, mild conditions | Avoids hazardous organic solvents |
| Gold-Catalysis | Au(III), solvent-free or water | High atom economy, rapid | Reduces waste, uses greener solvents |
| Microwave-Assisted | Various | Reduced reaction time, higher yields | Energy efficient |
Strategies for Enhancing the Chemical Stability of 5-Aminoindolizine Derivatives
The indolizine core is an electron-rich heterocyclic system. chim.it The introduction of an amino group at the 5-position further increases the electron density, which can render the molecule susceptible to degradation, particularly through oxidation. The stability of such electron-rich systems is a critical consideration for their practical application.
Future research should investigate the following strategies to enhance the stability of 5-aminoindolizine derivatives:
Steric Hindrance: Flanking the amino group with bulky substituents could provide steric protection against attack by degradants.
Formulation Strategies: For compounds intended for specific applications, encapsulation or formulation with antioxidants could mitigate degradation. Understanding the influence of environmental factors such as light, pH, and oxygen is crucial. The photostability of amino-substituted aromatic compounds can be a concern, and studies on the photodissociation dynamics will be informative. nih.govnih.govresearchgate.net
Pro-drug Approaches: Conversion of the amino group into a less reactive pro-drug form, such as an amide or carbamate, which can be cleaved in a target environment to release the active 5-aminoindolizine, is a viable strategy.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the general reactivity of the indolizine nucleus is understood, with a preference for electrophilic substitution at the C1 and C3 positions, the specific influence of a C5-amino group on this reactivity is an area ripe for exploration. The electron-donating nature of the amino group is expected to significantly activate the ring system towards electrophilic attack.
Future investigations should focus on:
Novel Functionalization Reactions: Exploring a wider range of electrophilic substitution reactions beyond standard acylation and alkylation. This could include reactions like nitration, halogenation, and sulfonation under milder conditions than previously possible, due to the activated nature of the ring. chim.it Recent work on the C3-functionalization of indolizines using Friedel-Crafts type reactions provides a foundation for exploring similar transformations with 5-aminoindolizine. nih.govrsc.org
Cycloaddition Reactions: Investigating the participation of the 5-aminoindolizine core in cycloaddition reactions, either as a diene or a dienophile, could lead to the synthesis of novel polycyclic structures.
Metal-Catalyzed Cross-Coupling: Utilizing the C-H bonds of the activated ring for direct functionalization via transition metal-catalyzed cross-coupling reactions would be a powerful tool for creating diverse derivatives. The development of methods for the C2-functionalization of the indolizine skeleton is an ongoing area of interest. rsc.org
Rearrangement Reactions: Investigating potential skeletal rearrangements of functionalized 5-aminoindolizines under thermal or photochemical conditions could unveil novel heterocyclic scaffolds.
Advancement in Computational Design and Prediction for Novel this compound Structures
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. In silico methods can be employed to predict the properties of yet-to-be-synthesized this compound derivatives, guiding synthetic efforts towards compounds with desired characteristics.
Key areas for future computational research include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure of 5-aminoindolizine and its derivatives. This can provide insights into its reactivity, stability, and spectroscopic properties.
Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding of 5-aminoindolizine derivatives to biological targets. mdpi.comresearchgate.net This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of 5-aminoindolizine derivatives and their biological activity or other properties. researchgate.net This can aid in the design of more potent or selective compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. researchgate.net
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic Structure Analysis | Reactivity, stability, spectroscopic data |
| Molecular Docking | Target Binding Prediction | Binding affinity, interaction modes |
| QSAR | Structure-Activity Correlation | Biological activity, physicochemical properties |
| ADMET Prediction | Pharmacokinetic Profiling | Oral bioavailability, toxicity risk |
Integration of Flow Chemistry and Automated Synthesis Platforms
The translation of optimized synthetic reactions from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. acs.orgfrontiersin.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.orgmdpi.com
Future directions in this area will involve:
Development of Continuous Flow Syntheses: Adapting existing multi-component or catalyzed reactions for the synthesis of 5-aminoindolizine derivatives to continuous flow systems. This will enable the rapid and efficient production of these compounds.
High-Throughput Screening: Integrating flow reactors with automated purification and analysis systems will allow for the high-throughput synthesis and screening of libraries of 5-aminoindolizine derivatives. This can significantly accelerate the discovery of compounds with desired properties.
The integration of these advanced synthetic technologies will be crucial for unlocking the full potential of this compound chemistry, enabling the rapid exploration of its chemical space and the development of novel applications.
Q & A
What are the most reliable synthetic routes for Indolizin-5-amine, and how can experimental reproducibility be ensured?
Basic Research Question
The synthesis of this compound typically involves cyclization reactions using precursors like pyrazole or indole derivatives. Key steps include regioselective functionalization and purification via column chromatography. To ensure reproducibility, researchers should:
- Document reaction conditions (temperature, solvent, catalyst) in detail .
- Validate purity using HPLC or NMR spectroscopy, adhering to guidelines for compound characterization .
- Include control experiments to rule out side reactions .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity data may arise from variations in assay conditions, impurity profiles, or structural analogs misattributed to the parent compound. Methodological solutions include:
- Conducting meta-analyses to quantify between-study variance, using Paule-Mandel estimators for heterogeneity .
- Re-evaluating raw data with standardized protocols (e.g., IC50 determination under consistent pH/temperature) .
- Performing structural elucidation via X-ray crystallography to confirm compound identity .
What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
Basic Research Question
Stability studies require a combination of:
- Thermogravimetric Analysis (TGA) to assess decomposition thresholds .
- High-Resolution Mass Spectrometry (HRMS) to detect degradation byproducts .
- UV-Vis Spectroscopy to monitor photolytic changes under controlled light exposure .
Documentation must follow standardized formats to enable cross-study comparisons .
How can computational models predict the reactivity of this compound in novel catalytic systems?
Advanced Research Question
Density Functional Theory (DFT) simulations can map electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. Key steps:
- Optimize molecular geometries using software like Gaussian or ORCA .
- Validate predictions with experimental kinetic studies (e.g., rate constants for nucleophilic attack) .
- Cross-reference with crystallographic data to refine bond-length parameters .
What strategies mitigate risks of nitrosamine impurity formation during this compound synthesis?
Advanced Research Question
Nitrosamine formation is a critical concern in amine-containing compounds. Mitigation approaches include:
- Reaction Condition Screening : Avoid nitrite salts or amine-nitrosating agents .
- Analytical Controls : Use LC-MS/MS to detect trace impurities (LOQ < 0.1 ppm) .
- Process Validation : Conduct stress testing under accelerated degradation conditions (e.g., high humidity) .
How should researchers design a systematic review of this compound’s pharmacological applications?
Basic Research Question
A rigorous systematic review requires:
- Boolean Search Strategies : Use platforms like PubMed and Web of Science with terms like “this compound AND (kinase inhibitor OR bioavailability)” .
- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full experimental details .
- Data Extraction Templates : Tabulate bioactivity data, assay types, and statistical methods .
What are the best practices for optimizing this compound’s solubility in aqueous formulations?
Advanced Research Question
Solubility enhancement strategies involve:
- Co-solvent Systems : Test mixtures of DMSO and PEG-400, monitoring phase separation via dynamic light scattering .
- pH-Solubility Profiling : Titrate solutions from pH 2–9 to identify optimal ionization states .
- Solid Dispersion Techniques : Use spray drying with polymers like PVP-K30, validated by XRD to confirm amorphous phase formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
